N,2-dimethylpyridin-3-amine
Overview
Description
N,2-Dimethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen and the second carbon of the pyridine ring
Mechanism of Action
Target of Action
N,2-Dimethylpyridin-3-amine, also known as 2-Dimethylaminopyridine , is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is primarily targeted towards organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry .
Mode of Action
The compound interacts with its targets by acting as a catalyst. It facilitates the reaction between ammonia, a primary or secondary amine, and an acid chloride . This interaction results in the formation of amides . The compound can also be involved in the Hofmann elimination process, leading to the conversion of an amine to an alkene .
Pharmacokinetics
Its molecular weight is 1221677 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s boiling point is 464.2 K , which may also impact its bioavailability.
Result of Action
The primary result of this compound’s action is the facilitation of various organic reactions. It acts as a catalyst in these reactions, speeding up the reaction rate and increasing the yield of the desired products .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dimethylpyridin-3-amine can be synthesized through several methods. One common approach involves the amination of 2- and 4-halopyridines with dimethylamine. This reaction typically requires the presence of a catalyst such as copper iodide to achieve high yields . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group .
Industrial Production Methods: Industrial production of this compound often employs large-scale amination processes using halopyridines and dimethylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
N,2-Dimethylpyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine (DMAP): A widely used catalyst in organic synthesis, particularly in esterification and acylation reactions.
2-Dimethylaminopyridine: Another derivative of pyridine with similar chemical properties and applications.
Uniqueness: N,2-Dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other dimethylaminopyridine derivatives
Properties
IUPAC Name |
N,2-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSDMWQIGIOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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